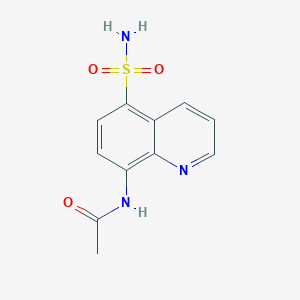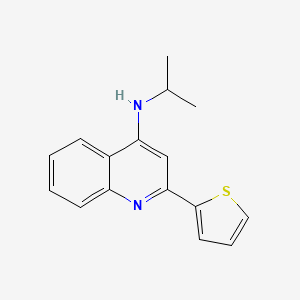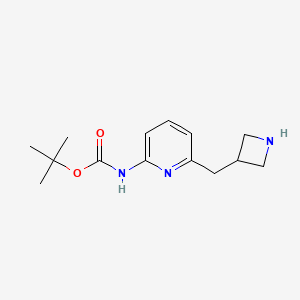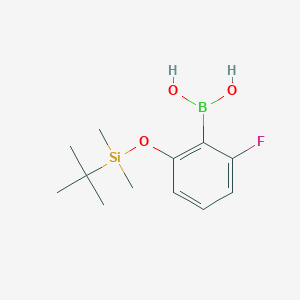
(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Introduction of the Boronic Acid Group: The protected phenol is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The boronic acid group can be reduced to form boranes or other reduced boron species.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
Oxidation: Phenols or quinones.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other cross-coupled products.
Applications De Recherche Scientifique
(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid: Similar structure but lacks the fluorine atom.
(2-((tert-Butyldimethylsilyl)oxy)naphthalene-6-boronic acid: Similar structure with a naphthalene ring instead of a phenyl ring.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a similar TBDMS group but has an aldehyde functional group instead of a boronic acid.
Uniqueness
(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid is unique due to the presence of both the fluorine atom and the boronic acid group, which confer distinct reactivity and potential applications. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H20BFO3Si |
|---|---|
Poids moléculaire |
270.18 g/mol |
Nom IUPAC |
[2-[tert-butyl(dimethyl)silyl]oxy-6-fluorophenyl]boronic acid |
InChI |
InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(14)11(10)13(15)16/h6-8,15-16H,1-5H3 |
Clé InChI |
DCVKLQRUOVMPRL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1F)O[Si](C)(C)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


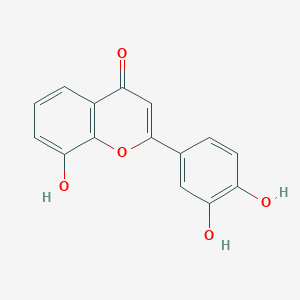
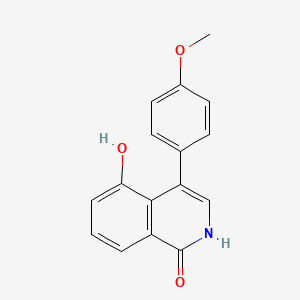
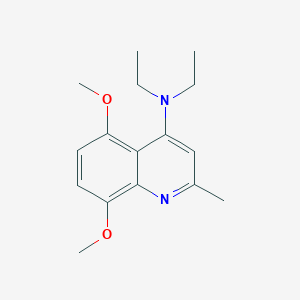
![N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide](/img/structure/B11852289.png)
![7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione](/img/structure/B11852294.png)
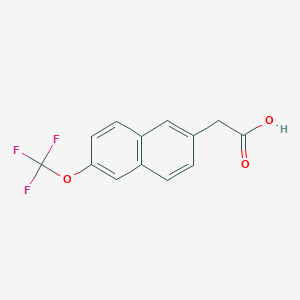
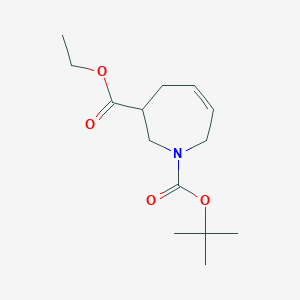

![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)

![N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide](/img/structure/B11852320.png)
